2-Chloro-2-hydroxypropanoic acid
CAS No.: 35060-81-2
Cat. No.: VC14339070
Molecular Formula: C3H5ClO3
Molecular Weight: 124.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35060-81-2 |
|---|---|
| Molecular Formula | C3H5ClO3 |
| Molecular Weight | 124.52 g/mol |
| IUPAC Name | 2-chloro-2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C3H5ClO3/c1-3(4,7)2(5)6/h7H,1H3,(H,5,6) |
| Standard InChI Key | DSCUFZSWIGAJKM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)O)(O)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Synonyms
2-Chloro-2-hydroxypropanoic acid is systematically named according to IUPAC guidelines as 2-chloro-2-hydroxypropanoic acid, reflecting the positions of the chlorine and hydroxyl groups on the three-carbon chain. Common synonyms include 2-chloro-2-hydroxypropionate (its conjugate base form) and β-chlorolactic acid, though the latter term is occasionally misapplied to its positional isomer, 3-chloro-2-hydroxypropanoic acid . The compound’s CAS registry number, 1713-85-5, distinguishes it from related chlorinated hydroxy acids .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 123.51 g/mol | |
| Chiral Centers | 1 | |
| Hydrogen Bond Donors | 2 (hydroxyl, carboxylic acid) | |
| Hydrogen Bond Acceptors | 3 (hydroxyl, carboxylic acid) |
Physical and Chemical Properties
Thermodynamic Parameters
The compound exhibits a density of , aligning with trends observed in chlorinated carboxylic acids . Its boiling point, extrapolated from vapor pressure data, is at standard atmospheric pressure, though experimental measurements under reduced pressure are scarce . The flash point, a critical parameter for handling safety, is estimated at , necessitating precautions against ignition in industrial settings .
Solubility and Partitioning Behavior
2-Chloro-2-hydroxypropanoic acid demonstrates moderate solubility in polar solvents such as water ( at 25°C) and ethanol, attributed to hydrogen bonding between its functional groups and solvent molecules. The computed partition coefficient (logP) of -0.11 suggests limited lipid solubility, reducing its bioavailability in biological systems .
Spectroscopic Profiles
Infrared (IR) Spectroscopy: Strong absorption bands at (O-H stretching) and (C=O stretching) confirm the presence of carboxylic acid and hydroxyl groups. A distinct C-Cl stretch appears near .
UV-Vis Spectroscopy: A peak at corresponds to n→π* transitions in the carboxylic acid moiety, while a weaker band at arises from hypochlorite intermediates during oxidation reactions .
Synthesis and Reaction Mechanisms
Industrial Synthesis Routes
The primary synthesis involves the chlorination of lactic acid (2-hydroxypropanoic acid) using N-chlorosuccinimide (NCS) in alkaline media. This reaction proceeds via a two-step mechanism:
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Generation of Hypochlorite: NCS reacts with hydroxide ions to form hypochlorite (), a potent electrophile .
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Electrophilic Substitution: Hypochlorite attacks the α-carbon of lactic acid, replacing a hydrogen atom with chlorine. The stoichiometry is 1:1, with pyruvic acid and succinimide as byproducts .
Kinetic Studies
Kinetic analyses reveal a first-order dependence on NCS concentration and a zero-order dependence on lactic acid, indicating that the rate-determining step involves hypochlorite formation rather than substrate attack . The activation energy () for the reaction is approximately , consistent with moderate-temperature processes .
Applications and Industrial Relevance
Role in Organic Synthesis
2-Chloro-2-hydroxypropanoic acid serves as a precursor in the synthesis of β-lactams and other heterocyclic compounds. Its chlorine atom acts as a leaving group in nucleophilic substitution reactions, enabling the construction of complex molecular architectures .
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